molecular formula C14H13N3O3S B2592635 N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-44-0

N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2592635
M. Wt: 303.34
InChI Key: XISGCZHRJWVHHR-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A study outlined the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. This research demonstrates the compound's utility in preparing new heterocyclic compounds with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Cytotoxic Activities

Several studies have synthesized derivatives of the compound to evaluate their cytotoxicity against various cancer cell lines. These efforts highlight the potential of thiazolo[3,2-a]pyrimidine derivatives in developing anticancer agents through the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014), and further investigations into novel pyrazolo[1,5-a]pyrimidines and related Schiff bases (Hassan, Hafez, Osman, & Ali, 2015).

Antidiabetic Screening

Research on novel dihydropyrimidine derivatives synthesized from the chemical demonstrated in vitro antidiabetic activity. This adds another dimension to its potential pharmaceutical applications, specifically in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antifungal Activities

The compound's derivatives have been tested for antifungal activities, showing promising results against several microorganisms. This suggests its utility in developing new antifungal agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).

Crystal Structure Analysis

Studies also include crystal structure analysis of thiazolo[3,2-a]pyrimidine derivatives, providing valuable insights into the molecular configuration and potential interactions that could influence their biological activities (Krishnamurthy & Begum, 2015).

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

N-(3-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-20-10-4-2-3-9(7-10)16-12(18)11-8-15-14-17(13(11)19)5-6-21-14/h2-4,7-8H,5-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISGCZHRJWVHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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